4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine 4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 2548997-00-6
VCID: VC11819739
InChI: InChI=1S/C20H25N7/c1-2-10-27-16-17(22-18(27)5-1)15-24-11-13-25(14-12-24)19-6-7-21-20(23-19)26-8-3-4-9-26/h1-2,5-7,10,16H,3-4,8-9,11-15H2
SMILES: C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)CC4=CN5C=CC=CC5=N4
Molecular Formula: C20H25N7
Molecular Weight: 363.5 g/mol

4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine

CAS No.: 2548997-00-6

Cat. No.: VC11819739

Molecular Formula: C20H25N7

Molecular Weight: 363.5 g/mol

* For research use only. Not for human or veterinary use.

4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine - 2548997-00-6

Specification

CAS No. 2548997-00-6
Molecular Formula C20H25N7
Molecular Weight 363.5 g/mol
IUPAC Name 2-[[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methyl]imidazo[1,2-a]pyridine
Standard InChI InChI=1S/C20H25N7/c1-2-10-27-16-17(22-18(27)5-1)15-24-11-13-25(14-12-24)19-6-7-21-20(23-19)26-8-3-4-9-26/h1-2,5-7,10,16H,3-4,8-9,11-15H2
Standard InChI Key FOMRVHDDEAMZBS-UHFFFAOYSA-N
SMILES C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)CC4=CN5C=CC=CC5=N4
Canonical SMILES C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)CC4=CN5C=CC=CC5=N4

Introduction

Molecular and Structural Characteristics

Chemical Identity and Physicochemical Properties

The compound 4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine (IUPAC name: 2-[[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methyl]imidazo[1,2-a]pyridine) features a molecular formula of C₂₀H₂₅N₇ and a molecular weight of 363.47 g/mol . Its structure integrates three distinct heterocyclic systems:

  • An imidazo[1,2-a]pyridine moiety, known for its planar aromaticity and role in intercalation with biological targets .

  • A piperazine spacer, providing conformational flexibility and enhancing solubility.

  • A pyrimidine ring substituted with a pyrrolidine group, contributing to hydrogen-bonding capabilities and steric bulk .

The compound’s stereoelectronic properties are influenced by the electron-rich imidazo[1,2-a]pyridine and the basic piperazine nitrogen atoms. Computational models suggest a logP value of ~2.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₂₀H₂₅N₇
Molecular Weight363.47 g/mol
logP (Predicted)2.8
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6

Synthesis and Chemical Reactivity

Synthetic Pathways

While no explicit synthesis for this compound is documented, analogous imidazo[1,2-a]pyridine-piperazine hybrids are typically constructed via:

  • Nucleophilic Aromatic Substitution: Reacting 4-chloro-2-(pyrrolidin-1-yl)pyrimidine with piperazine derivatives to form the pyrimidine-piperazine backbone.

  • Mannich-Type Reactions: Introducing the imidazo[1,2-a]pyridine moiety via aminomethylation of preformed piperazine intermediates .

  • Cross-Coupling Strategies: Suzuki-Miyaura couplings to attach aromatic substituents to the pyrimidine ring .

A representative route involves condensing 2-(chloromethyl)imidazo[1,2-a]pyridine with 1-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazine in the presence of a base like triethylamine, achieving yields of 60–75%.

Reactivity and Functionalization

The compound’s reactivity is dominated by:

  • Piperazine Nitrogen Alkylation: Susceptibility to electrophilic agents, enabling further derivatization.

  • Pyrrolidine Ring Opening: Under strong acidic conditions, the pyrrolidine may undergo ring expansion or cleavage .

  • Imidazo[1,2-a]pyridine Electrophilicity: Position C-3 of the imidazo[1,2-a]pyridine can undergo halogenation or nitration for SAR studies .

Pharmacological Activities

Enzyme Inhibition and Neuroprotective Effects

Structural analogs demonstrate potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC₅₀ values as low as 79 µM . The imidazo[1,2-a]pyridine core facilitates π-π stacking with aromatic residues in the enzyme active site, while the pyrrolidine group enhances affinity through hydrophobic interactions .

Table 2: Biological Activity of Analogous Compounds

ActivityModel SystemKey FindingSource
AChE InhibitionElectric eel enzymeIC₅₀ = 79 µM
AMPK ActivationNRK-49F cellsEC₅₀ = 11.0 nM; ROS ↓ 55%
Anticancer (Kinase Inhibition)MCF-7 cellsGI₅₀ = 2.4 µM

Structure-Activity Relationships (SAR)

Role of the Piperazine Linker

  • Length and Flexibility: Short alkyl chains (e.g., methylene) optimize binding to kinase ATP pockets, while longer linkers reduce potency .

  • Substitution Patterns: N-Methylation of piperazine decreases solubility but improves metabolic stability.

Impact of Pyrrolidine Substitution

  • Ring Size: Pyrrolidine (5-membered) outperforms larger azepane analogs in AChE inhibition due to reduced steric clash .

  • N-Substituents: Electron-withdrawing groups on pyrrolidine enhance AMPK activation by 3-fold compared to unsubstituted derivatives .

Future Research Directions

  • Pharmacokinetic Optimization: Addressing the compound’s moderate aqueous solubility (predicted ~0.1 mg/mL) through prodrug strategies or salt formation.

  • Target Validation: CRISPR screening to identify off-target effects, particularly in cardiovascular systems.

  • Clinical Translation: Phase I trials assessing safety in AMPK-related metabolic syndromes.

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